
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is an organic compound with a complex structure that includes benzoyl, butanoyloxy, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-benzoyl-2-butanoyloxy-3-nitrophenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, water.
Major Products Formed
Oxidation: 4-amino-2-butanoyloxy-3-nitrophenyl butanoate.
Reduction: 4-benzoyl-2-butanoyloxy-3-hydroxyphenyl butanoate.
Substitution: 4-benzoyl-2-butanoyloxy-3-nitrophenol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoyl and butanoyloxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate biological pathways and processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) acetate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) propanoate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) hexanoate
Uniqueness
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is unique due to its specific combination of functional groups. The presence of both benzoyl and butanoyloxy groups provides distinct chemical and physical properties, making it versatile for various applications. Its nitro group also adds to its reactivity and potential for modification.
Propriétés
Numéro CAS |
383382-83-0 |
|---|---|
Formule moléculaire |
C21H21NO7 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate |
InChI |
InChI=1S/C21H21NO7/c1-3-8-17(23)28-16-13-12-15(20(25)14-10-6-5-7-11-14)19(22(26)27)21(16)29-18(24)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3 |
Clé InChI |
NHLVCFHQFCMAJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
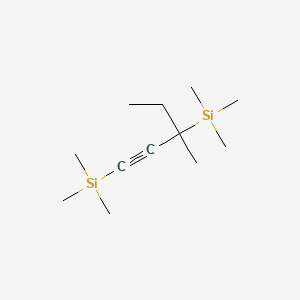
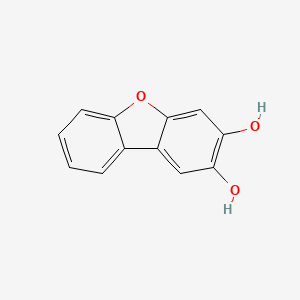

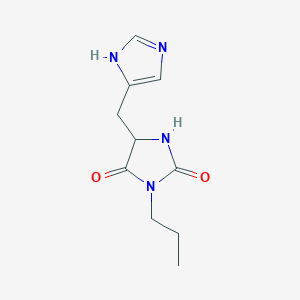
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

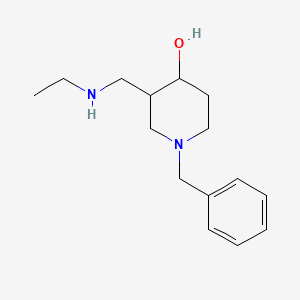
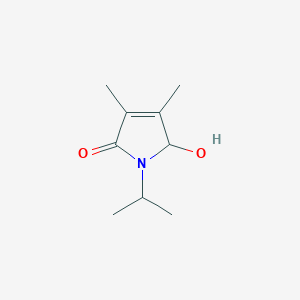
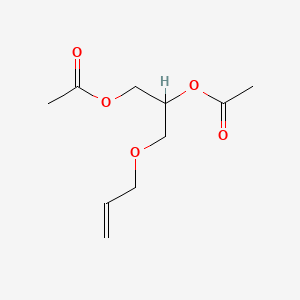

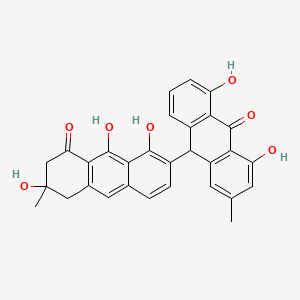
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
